3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups at the 3 and 4 positions, and a sulfonylated piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Sulfonylation of Piperazine: The piperazine moiety is sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The sulfonylated piperazine is then coupled with the benzamide core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the effects of sulfonylated piperazine derivatives on cellular processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylated piperazine moiety can interact with specific binding sites, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-diethoxy-N-(2-(piperazin-1-yl)ethyl)benzamide: Lacks the sulfonyl groups, which may result in different biological activity and chemical properties.
3,4-dimethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide: Similar structure but with methoxy groups instead of ethoxy, potentially affecting solubility and reactivity.
Uniqueness
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of both diethoxy and sulfonylated piperazine groups, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O7S2/c1-4-27-16-7-6-15(14-17(16)28-5-2)18(22)19-8-13-30(25,26)21-11-9-20(10-12-21)29(3,23)24/h6-7,14H,4-5,8-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABYLMIOXBFMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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